REACTION_SMILES
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[CH3:1][O:2][CH2:3][C:4](=[O:5])[N:6]([NH:7][C:8](=[O:9])[O:10][CH2:11][CH2:12][Cl:13])[c:14]1[c:15]([CH3:21])[cH:16][cH:17][cH:18][c:19]1[CH3:20].[Na+:31].[OH-:30].[OH2:32].[c:22]1([CH3:23])[c:24]([CH3:25])[cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][O:2][CH2:3][C:4](=[O:5])[N:6]([N:7]1[C:8](=[O:9])[O:10][CH2:11][CH2:12]1)[c:14]1[c:15]([CH3:21])[cH:16][cH:17][cH:18][c:19]1[CH3:20]
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Name
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COCC(=O)N(NC(=O)OCCCl)c1c(C)cccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC(=O)N(NC(=O)OCCCl)c1c(C)cccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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COCC(=O)N(c1c(C)cccc1C)N1CCOC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |